Tetraorganarsoniumsalze

Tetraorganosulfurium salts, commonly referred to as tetraorganosulfonium salts, are a class of chemical compounds with the general formula [RS]4+X−, where R represents an organic group and X is a negatively charged counterion such as PF6− or OTf−. These salts exhibit unique reactivity due to their positively charged sulfur center, making them versatile reagents in organic synthesis. They are often used for activating organosulfur compounds, facilitating various transformations including alkylation, arylation, and sulfuration reactions. The use of tetraorganosulfonium salts allows chemists to explore novel reaction pathways with high functional group tolerance and good yields, making them indispensable tools in synthetic chemistry.

These reagents are typically prepared by reacting organothiol derivatives with Lewis acids or through direct synthesis from organosulfinic compounds. Due to their stability under a wide range of conditions, they offer significant advantages over traditional sulfur-based reagents in terms of operational simplicity and product purity. The ability to selectively activate and transform organosulfur functionalities makes tetraorganosulfonium salts valuable assets for both academic research and industrial applications.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

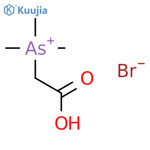

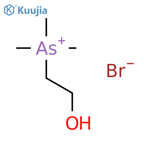

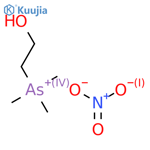

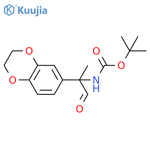

Arsenobetaine Bromide | 71642-15-4 | C5H12AsBrO2 |

|

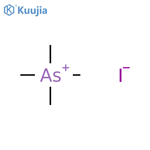

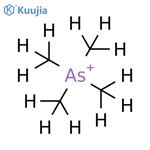

Tetramethyl Arsonium Iodide | 5814-20-0 | C4H12AsI |

|

Bromide-Tetramethylarsonium(1+) | 69755-45-9 | C4H12AsBr |

|

Arsenocholine Bromide | 71802-31-8 | C5H14AsBrO |

|

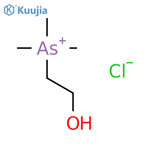

Arsonium, (2-hydroxyethyl)trimethyl-, chloride | 84796-08-7 | C5H14AsClO |

|

Bromide-Tetramethylarsonium(1+) | 5814-22-2 | C4H12AsCl |

|

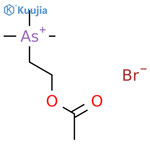

Arsonium, [2-(acetyloxy)ethyl]trimethyl-, bromide | 51860-39-0 | C7H16AsBrO2 |

|

(2-Hydroxyethyl)trimethylarsonium(1+); Nitrate | 115195-57-8 | C5H14AsNO4 |

|

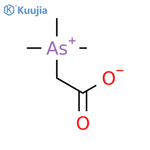

Arsonium,(carboxymethyl)trimethyl-, inner salt | 64436-13-1 | C5H11AsO2 |

|

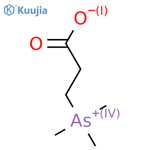

2-(trimethylarsonio)propanoate | 117929-08-5 | C6H13AsO2 |

Verwandte Literatur

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

Empfohlene Lieferanten

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

3-Nitrophenylacetonitrile Cas No: 621-50-1

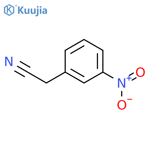

3-Nitrophenylacetonitrile Cas No: 621-50-1 -

-